![molecular formula C8H8BrN3S B13067156 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a chemical compound that features a bromothiophene moiety attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Bromothiophene Derivative: The 4-bromothiophene is then reacted with a suitable alkylating agent to form 4-bromothiophen-2-ylmethyl bromide.
Nucleophilic Substitution: The 4-bromothiophen-2-ylmethyl bromide undergoes nucleophilic substitution with imidazole to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromothiophene moiety may interact with biological receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine can be compared with similar compounds such as:
1-[(4-Bromothiophen-2-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of an imidazole ring.
1-[(4-Bromothiophen-2-YL)methyl]piperazine: Contains a piperazine ring, offering different chemical and biological properties.
1-[(4-Bromothiophen-2-YL)methyl]piperidin-4-ylmethanol: Features a hydroxyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of the bromothiophene and imidazole moieties, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8BrN3S |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
1-[(4-bromothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-2-1-11-8(12)10/h1-3,5H,4H2,(H2,10,11) |
Clé InChI |
ZWODFQNZYCAUGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)N)CC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


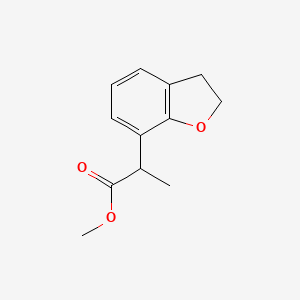
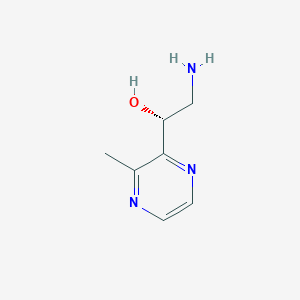
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)

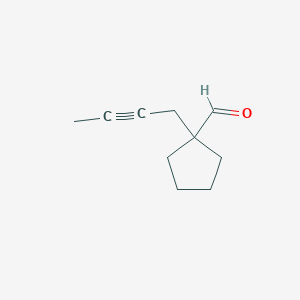
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
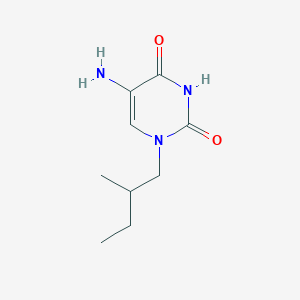
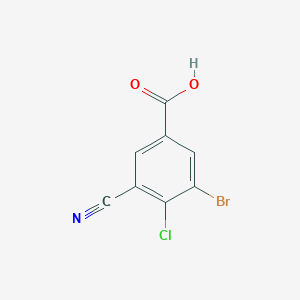

![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)

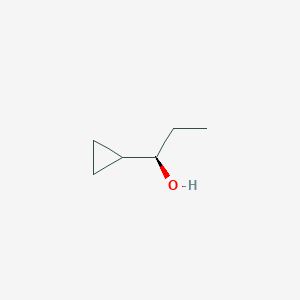
![(1-[2-(Dimethylamino)ethyl]cyclobutyl)methanamine](/img/structure/B13067148.png)
